1,2-Ethane-1,2-d2-diol, 1,2-diphenyl-
Description
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- (CAS No. 36239-19-7) is a deuterated vicinal diol with the IUPAC name 1,2-dideutero-1,2-diphenylethane-1,2-diol. Its molecular formula is C₁₄H₁₂D₂O₂, and it has a molecular weight of 216.27 g/mol . The compound features two deuterium atoms at the 1,2-positions of the ethane backbone and two hydroxyl groups attached to adjacent carbons, each substituted with a phenyl group.
Properties
IUPAC Name |
1,2-dideuterio-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/i13D,14D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-FLZZRPEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C1=CC=CC=C1)(C([2H])(C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285996 | |
| Record name | 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36239-19-7 | |
| Record name | 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36239-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- can be synthesized through several methods. One common method involves the reaction of benzoin with deuterated water (D2O) in the presence of a deuterating agent. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil derivatives.
Reduction: It can be reduced to form 1,2-diphenylethane.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzil derivatives.
Reduction: 1,2-Diphenylethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Overview
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- (CAS No. 36239-19-7) is a deuterated compound that serves as a valuable tool in various scientific fields due to its unique isotopic labeling. The presence of deuterium enhances its utility in techniques such as nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing in biological studies. This article explores the compound's applications across chemistry, biology, medicine, and industry.
Chemistry
- NMR Spectroscopy : 1,2-Ethane-1,2-d2-diol is extensively used as a deuterated standard in NMR spectroscopy. Its unique properties allow researchers to study reaction mechanisms and molecular structures with greater precision due to the reduced background noise from hydrogen signals.
- Synthetic Chemistry : The compound serves as a precursor in the synthesis of other deuterated compounds, facilitating the development of new materials and chemicals. Its ability to undergo oxidation and reduction reactions makes it versatile for creating various derivatives .
Biology
- Metabolic Studies : In biological research, this compound is utilized to trace biochemical pathways involving deuterium-labeled substrates. This application is crucial for understanding metabolic processes and enzyme functions within cells.
- Antimicrobial and Antitumor Activity : Research has shown that 1,2-Ethane-1,2-d2-diol exhibits significant antimicrobial and antitumor properties. Studies indicate that it can inhibit bacterial growth and reduce cancer cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction.
Medicine
- Drug Development : The compound is being investigated for its potential applications in drug development. Its unique isotopic labeling allows for detailed pharmacokinetic studies that are essential for understanding drug metabolism and efficacy.
- Therapeutic Agent : Preliminary studies have highlighted its potential as a chemotherapeutic agent due to its ability to target specific cellular pathways involved in cancer progression.
Industry
- Synthesis of Deuterated Materials : In industrial applications, 1,2-Ethane-1,2-d2-diol is used in the synthesis of deuterated materials that are important for various chemical processes and product formulations .
Case Study 1: Antitumor Activity
A study was conducted to evaluate the antitumor effects of 1,2-Ethane-1,2-d2-diol on various cancer cell lines. Researchers treated these cell lines with varying concentrations of the compound and observed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction, suggesting its potential as a therapeutic agent against cancer.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects at low concentrations, indicating its promise as a lead for antibiotic development.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial strains | |
| Antitumor | Reduced proliferation of cancer cells | |
| Enzyme Inhibition | Targeting key metabolic enzymes |
Mechanism of Action
The mechanism of action of 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of catalysts. The deuterium atoms in the compound can also influence reaction kinetics and pathways, providing valuable insights into reaction mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2-Diphenylethane-1,2-diol (Non-Deuterated Analog)
- Molecular Formula : C₁₄H₁₄O₂
- Synthesis : Produced via reduction of benzil (1,2-diphenylethane-1,2-dione) or benzoin using [Zn(BH₄)₂(nic)] in acetonitrile, achieving yields of 93–95% .
- Key Differences : Lacks deuterium atoms, resulting in a lower molecular weight (214.26 g/mol vs. 216.27 g/mol). The absence of deuterium may lead to faster reaction kinetics in processes involving O–H bond cleavage due to the kinetic isotope effect.
- Applications : Used in polymer compositions (e.g., polyurethanes) and as a precursor in organic synthesis .
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol
- Molecular Formula : C₁₆H₁₈O₄
- Synthesis : Derived from 1,2-bis(4-methoxyphenyl)ethane-1,2-dione via the same reduction method, yielding 92% .
- The extended conjugation may alter UV-Vis absorption properties.
1,3-Diphenylpropane-1,2-diol
- Molecular Formula : C₁₅H₁₆O₂
- Synthesis : Produced from 1,3-diphenylpropane-1,2-dione with an 88% yield .
- Key Differences : A propane backbone introduces greater conformational flexibility compared to the ethane backbone, which may influence crystallinity and thermal stability in polymer matrices.
(±)-1-(2-Bromophenyl)ethane-1,2-diol
- Molecular Formula : C₈H₈BrO₂
1,2-Di(2-hydroxyethoxy)-1,2-diphenylethane
- Molecular Formula : C₁₈H₂₂O₆
- Applications : Used in polyurethane formulations due to its ether-linked hydroxyethoxy groups, which enhance hydrophilicity and crosslinking efficiency .
Data Tables
Table 2: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | C₁₄H₁₂D₂O₂ | 216.27 | Deuterium, Phenyl |
| 1,2-Diphenylethane-1,2-diol | C₁₄H₁₄O₂ | 214.26 | Phenyl |
| 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | C₁₆H₁₈O₄ | 274.31 | Methoxy, Phenyl |
| (±)-1-(2-Bromophenyl)ethane-1,2-diol | C₈H₈BrO₂ | 229.06 | Bromine, Phenyl |
Research Findings and Key Observations
Deuterium Effects : The kinetic isotope effect in the deuterated compound may slow reactions involving C–D bond cleavage, making it useful for mechanistic studies .
Substituent Influence : Electron-donating groups (e.g., methoxy) increase solubility but may reduce thermal stability, while halogens (e.g., bromine) enable further functionalization .
Polymer Applications: Non-deuterated diols with ether or aromatic groups are preferred in polymer chemistry due to their balance of rigidity and reactivity .
Biological Activity
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- (CAS No. 36239-19-7) is a diol compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and biological research.
Chemical Structure and Properties
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- is characterized by its molecular formula and features two phenyl groups attached to a dideuterated ethylene glycol backbone. The presence of deuterium isotopes can influence the compound's reactivity and biological interactions.
Antimicrobial and Antitumor Properties
Research indicates that 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- exhibits significant antimicrobial and antitumor activities. These properties make it a subject of interest in biological studies aimed at developing new therapeutic agents. The compound's ability to inhibit bacterial growth and cancer cell proliferation has been documented in various studies .
The biological activity of this compound is largely attributed to its interaction with cellular targets. It is believed to interfere with metabolic pathways essential for cell survival and replication. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for DNA replication or metabolic processes.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial strains | |
| Antitumor | Reduced proliferation of cancer cells | |
| Enzyme Inhibition | Targeting key metabolic enzymes |
Case Study: Antitumor Activity
In a study examining the antitumor effects of 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl-, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth at low concentrations. The study emphasized the importance of further exploring this compound as a lead for antibiotic development.
Future Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl-.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,2-diphenyl derivatives of ethane-1,2-diol, and how can isotopic labeling (e.g., deuterium) be incorporated?
- Methodological Approach : A common strategy involves nucleophilic substitution or condensation reactions. For example, benzoic acid and benzaldehyde can undergo acid-catalyzed condensation followed by reduction (e.g., NaBH₄ or LiAlH₄) to yield diphenyl-ethanol intermediates, which can be further functionalized . Deuterium labeling (e.g., 1,2-Ethane-1,2-d2-diol) typically employs D₂O or deuterated reagents during synthesis. Isotopic purity should be verified via NMR (¹H/²H coupling analysis) or mass spectrometry .
Q. How can spectroscopic techniques distinguish structural isomers of diphenyl-substituted diols?
- Methodological Approach : Use a combination of ¹H/¹³C NMR, IR, and UV-Vis spectroscopy. For example, in NMR, coupling patterns between hydroxyl protons and adjacent deuterated carbons (in 1,2-Ethane-1,2-d2-diol) or phenyl group orientations can resolve isomers. IR spectroscopy identifies hydrogen-bonding interactions (e.g., broad O-H stretches at 3200–3600 cm⁻¹), while UV-Vis detects conjugation effects in aromatic systems .
Q. What safety protocols are critical when handling diphenoxyethane derivatives?
- Methodological Approach : Prioritize fume hood use, PPE (gloves, goggles), and inert atmosphere setups due to potential toxicity and flammability. For 1,2-diphenoxyethane, avoid contact with oxidizing agents (risk of exothermic decomposition). Waste disposal should follow halogenated solvent guidelines .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding networks influence the reaction kinetics of 1,2-diphenyl-ethane-diol derivatives in catalytic systems?
- Methodological Approach : Analyze solvent effects using ternary mixtures (e.g., ethane-1,2-diol + water + dimethoxyethane). Density and viscosity measurements (via oscillating-tube densimeters or viscometers) reveal excess molar volumes (Vᴱ) and activation energies (ΔG*), which correlate with solvent-solute interactions. Negative Vᴱ values indicate strong hydrogen-bonding networks, while Eyring plots quantify thermodynamic parameters .
Q. What computational methods are effective for modeling steric effects in 1,2-diphenyl ligands used in coordination chemistry?
- Methodological Approach : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can optimize geometries of ligands like 1,2-bis(diphenylphosphino)ethane (dppe). Molecular dynamics simulations assess steric hindrance during metal-ligand binding. Compare computed bond angles/distances with XRD data from coordination complexes (e.g., [NiCl₂(dppe)]) to validate models .
Q. How can contradictory data on antioxidant activity in diphenyl-diol derivatives be resolved?
- Methodological Approach : Conduct structure-activity relationship (SAR) studies with controlled variables:
- Synthesis : Vary substituents (e.g., electron-donating vs. withdrawing groups on phenyl rings).
- Assays : Use DPPH radical scavenging and FRAP assays in triplicate, adjusting pH and solvent (e.g., ethanol vs. DMSO).
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding factors like solvent polarity or hydroxyl group accessibility .
Q. What strategies optimize catalytic efficiency of transition-metal complexes with 1,2-diphenyl ligands in cross-coupling reactions?
- Methodological Approach : Screen ligands (e.g., dppe vs. dppb) and metal precursors (Ni, Pd) under varying temperatures and solvent systems. Use factorial design (2ⁿ experiments) to test interactions between variables (e.g., ligand:metal ratio, solvent dielectric constant). Monitor reaction progress via GC-MS or in situ IR .
Data Contradiction & Validation
How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH) for ethane-diol mixtures?*
- Methodological Approach : Replicate experiments under identical conditions (solvent purity, temperature calibration). Compare results with literature data (e.g., NIST WebBook) and apply error propagation analysis. If inconsistencies persist, validate via independent methods (e.g., isothermal titration calorimetry vs. computational ΔH*) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
